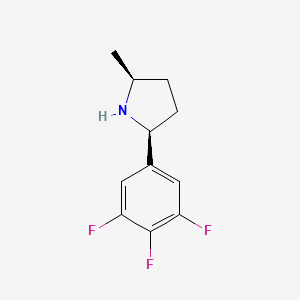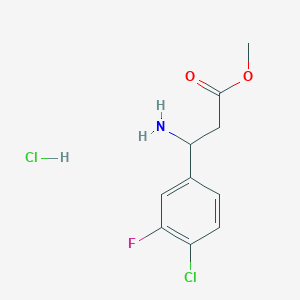![molecular formula C15H23F2NO3 B13480950 tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{7,7-difluoro-2-formylspiro[35]nonan-2-yl}carbamate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic nonane ring system, which is substituted with difluoro and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic nonane ring system, followed by the introduction of the difluoro and formyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The difluoro and formyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-{7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl}carbamate
- tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate is unique due to the presence of
Propiedades
Fórmula molecular |
C15H23F2NO3 |
|---|---|
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
tert-butyl N-(7,7-difluoro-2-formylspiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C15H23F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h10H,4-9H2,1-3H3,(H,18,20) |
Clave InChI |
NOTQPHDCWQWCSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


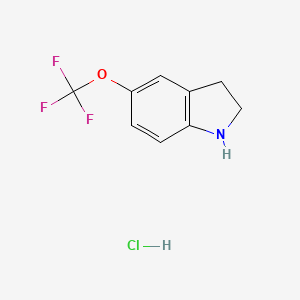
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)

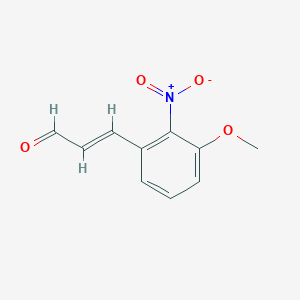
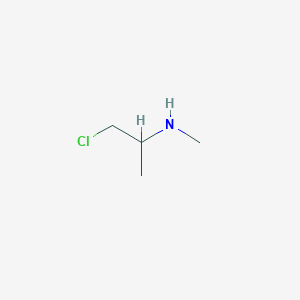
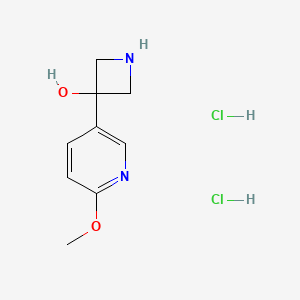
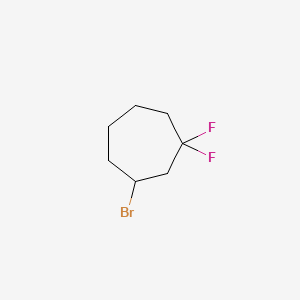
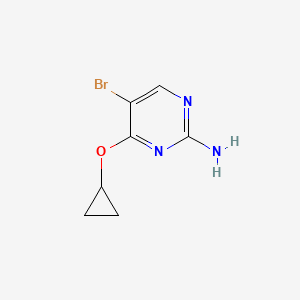
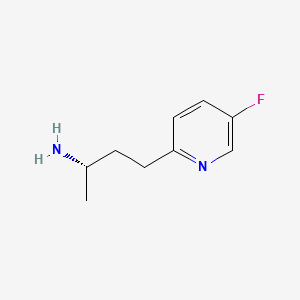
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
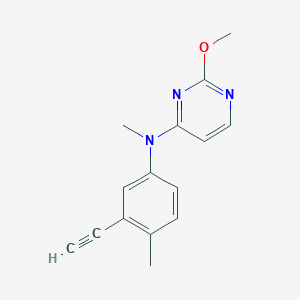
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
